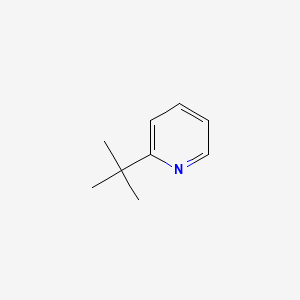
2-(2-Azidoéthyl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoindole-1,3(2H)-dione derivatives often involves strategic functionalization to introduce various substituents, including azido groups, which can significantly influence their biological activity and chemical properties. Methods have been developed starting from precursors like 3-sulfolene, with subsequent steps including epoxidation and the opening of the epoxide with nucleophiles to introduce the azidoethyl group (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of isoindole-1,3(2H)-dione derivatives is critically influenced by the substituents attached to the core structure. Structural analysis through techniques such as X-ray diffraction and NMR spectroscopy has revealed that the incorporation of different functional groups can lead to significant variations in the molecular conformation, potentially affecting the compound's biological activities and chemical reactivity (Tariq et al., 2010).
Chemical Reactions and Properties
Isoindole-1,3(2H)-dione derivatives undergo a variety of chemical reactions, influenced by the nature and position of substituents on the ring. The azido group, in particular, can participate in click chemistry reactions, offering a versatile handle for further modifications. These reactions are pivotal for the synthesis of a wide range of compounds with potential biological activities (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties of isoindole-1,3(2H)-dione derivatives, such as solubility, melting point, and crystal structure, are significantly affected by the substituents. Studies involving X-ray diffraction and spectroscopic methods have provided insights into the crystal packing, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics of isoindole-1,3(2H)-dione derivatives, are profoundly influenced by their structural features. The presence of an azidoethyl group can introduce unique electronic properties, affecting the compound's reactivity towards nucleophiles and electrophiles, and its overall chemical stability. Detailed investigations into these aspects are essential for harnessing the compound's potential in synthesis and application in various fields (Nikpour et al., 2006).
Applications De Recherche Scientifique
- Agents anticancéreux: Les chercheurs explorent les dérivés d'azidoéthylisoindole pour leur potentiel en tant qu'agents anticancéreux. Des modifications du groupe azidoéthyl peuvent améliorer la sélectivité et l'efficacité contre des types spécifiques de cancer .
- Activité antibactérienne: Certains dérivés de ce composé ont démontré des propriétés antibactériennes. L'évaluation de leur efficacité contre les souches bactériennes est un domaine d'étude en cours .
- Semi-conducteurs organiques: Les dérivés d'azidoéthylisoindole peuvent servir de blocs de construction pour les semi-conducteurs organiques. Leur caractère riche en électrons et leurs systèmes π-conjugués les rendent adaptés aux applications dans les transistors à effet de champ organiques (OFET) et les cellules solaires .
- Matériaux photoluminescents: Les chercheurs étudient les matériaux à base d'azidoéthylisoindole pour leurs propriétés photoluminescentes. Ces matériaux pourraient trouver une utilisation dans les dispositifs optoélectroniques et les écrans .
- Complexes de métaux de transition: Les ligands azidoéthylisoindole peuvent se coordonner aux métaux de transition, conduisant à de nouveaux systèmes catalytiques. Ces complexes peuvent participer à diverses transformations, telles que l'activation C–H et les réactions de couplage croisé .
- Réaction de réduction de l'oxygène (ORR): Les dérivés d'azidoéthylisoindole liés de manière covalente ont été explorés comme catalyseurs pour l'ORR, qui est cruciale pour les piles à combustible et la conversion d'énergie .
- Processus photo-induits: Les chercheurs étudient les propriétés de l'état excité des dérivés d'azidoéthylisoindole. Leur comportement photophysique, tel que la fluorescence et la génération d'oxygène singulet, est pertinent pour l'imagerie et la thérapie photodynamique .
- Fonctionnalisation des nanoparticules: L'azidoéthylisoindole peut être utilisé pour fonctionnaliser les nanoparticules, améliorant leur stabilité et leur réactivité. Ces nanoparticules modifiées trouvent des applications dans l'administration de médicaments et l'imagerie .
- Hôtes supramoléculaires: Les dérivés d'azidoéthylisoindole peuvent servir de blocs de construction pour les hôtes supramoléculaires. Leur capacité à former des liaisons hydrogène et des interactions de type π–π contribue à l'assemblage de structures complexes .
Chimie médicinale et développement de médicaments
Science des matériaux et électronique organique
Catalyse et chimie synthétique
Photophysique et photochimie
Matériaux fonctionnels et nanotechnologie
Chimie de coordination et assemblages supramoléculaires
Safety and Hazards
Orientations Futures
The future directions for the research on 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione could involve its potential use in various applications. For instance, it could be used in the synthesis of new functional polymers . Additionally, it could be used in the development of new anti-TB drugs with a novel mode of action .
Propriétés
IUPAC Name |
2-(2-azidoethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYPSHDXYZFTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952620 | |
| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30250-66-9 | |
| Record name | Phthalimide, N-(2-azidoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030250669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















